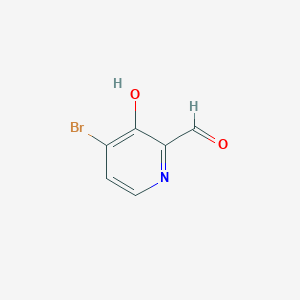

4-Bromo-3-hydroxypyridine-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrNO2 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

4-bromo-3-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |

InChI Key |

BCSPTLALNOZEAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 3 Hydroxypyridine 2 Carbaldehyde

Retrosynthetic Disconnection Strategies for the 4-Bromo-3-hydroxypyridine-2-carbaldehyde Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". For this compound, several disconnection strategies can be envisioned, primarily revolving around the sequential removal of its functional groups.

Key disconnections for the target molecule include:

C2-Formyl Group Disconnection: This is a common strategy, leading back to a 4-bromo-3-hydroxypyridine (B17633) intermediate. The corresponding synthetic step would be a formylation reaction, which is a well-established transformation. wikipedia.org

C4-Bromo Group Disconnection: This leads to 3-hydroxypyridine-2-carbaldehyde. The forward reaction would involve a regioselective bromination. The directing effects of the hydroxyl and formyl groups are crucial in this step. cdnsciencepub.com

Disconnections of Multiple Substituents: A more convergent approach might involve disconnecting both the formyl and bromo groups, leading back to a simpler 3-hydroxypyridine (B118123) derivative. This simplifies the starting material but requires controlled, regioselective installation of both functional groups.

A plausible retrosynthetic pathway could start by disconnecting the aldehyde, suggesting a formylation of 4-bromo-3-hydroxypyridine. This intermediate can be further disconnected at the C-Br bond, leading to 3-hydroxypyridine, a readily available starting material. Each of these synthetic steps requires careful consideration of regioselectivity and functional group compatibility.

Direct Functionalization and Late-Stage Introduction of Substituents

This approach focuses on building the pyridine (B92270) core first and then introducing the required substituents in the later stages of the synthesis. This strategy can be advantageous if the initial pyridine precursors are more accessible.

Regioselective Bromination of 3-Hydroxypyridine-2-carbaldehyde Systems

The introduction of a bromine atom at the C4 position of a 3-hydroxypyridine-2-carbaldehyde system requires a highly regioselective electrophilic aromatic substitution. The outcome of this reaction is governed by the combined electronic effects of the substituents already on the pyridine ring.

The hydroxyl group (-OH) at C3 is a strongly activating, ortho, para-directing group. It will direct incoming electrophiles to the C2, C4, and C6 positions.

The formyl group (-CHO) at C2 is a deactivating, meta-directing group, directing electrophiles to the C4 and C6 positions.

The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the α (C2, C6) and γ (C4) positions.

In the case of 3-hydroxypyridine-2-carbaldehyde, the C4 position is activated by the hydroxyl group and is a meta position relative to the deactivating formyl group. This convergence of directing effects strongly favors the bromination at the C4 position. Various brominating agents can be employed, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. google.com The reaction conditions must be carefully controlled to prevent over-bromination or side reactions.

Table 1: Comparison of Potential Brominating Agents

| Brominating Agent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Br₂ | Acetic acid, CH₂Cl₂, or other inert solvents | Readily available, strong electrophile | Can lead to over-bromination, generates HBr as a byproduct |

| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, often with a radical initiator or acid catalyst | Milder, easier to handle, selective | Requires careful control of reaction conditions to ensure ionic mechanism |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Often used without an additional solvent or in inert solvents | High bromine content, efficient | Less common than NBS |

Formylation Approaches on Brominated 3-Hydroxypyridine Precursors

This strategy involves the synthesis of a 4-bromo-3-hydroxypyridine intermediate followed by the introduction of the formyl group at the C2 position. The hydroxyl group at C3 is key to directing this transformation.

One of the most powerful methods for this transformation is directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org The hydroxyl group can direct the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. harvard.edu The resulting aryllithium species can then be trapped with an appropriate electrophile to introduce the formyl group. N,N-Dimethylformamide (DMF) is a common and effective formylating agent in this context. nrochemistry.com

Alternatively, classic formylation reactions that are effective on electron-rich aromatic systems could be applied. name-reaction.com The Vilsmeier-Haack reaction , which uses a Vilsmeier reagent generated from DMF and phosphorus oxychloride, is a potent method for formylating activated rings. organic-chemistry.orgijpcbs.com The strong activating effect of the hydroxyl group on the 4-bromo-3-hydroxypyridine ring should make it susceptible to this type of electrophilic substitution at the ortho C2 position. Another potential method is the Reimer-Tiemann reaction, although it often suffers from lower yields and selectivity issues.

Convergent Synthesis Pathways from Established Building Blocks

Synthesis from 3-Hydroxypyridine-2-carboxylic Acid Derivatives and Aldehyde Formation

This pathway begins with 3-hydroxypyridine-2-carboxylic acid or its ester, which can be synthesized from various precursors. The synthesis would proceed through two key steps:

Regioselective Bromination: Similar to the strategy in 2.2.1, the carboxylic acid or ester group at C2 is meta-directing, while the hydroxyl group at C3 is ortho, para-directing. This combination again strongly favors electrophilic bromination at the C4 position, leading to 4-bromo-3-hydroxypyridine-2-carboxylic acid or its corresponding ester.

Reduction to Aldehyde: The selective reduction of a carboxylic acid or ester to an aldehyde in the presence of other reducible functional groups can be challenging. Over-reduction to the alcohol is a common side reaction. Several methods are available to achieve this transformation with high selectivity:

From the Carboxylic Acid: The acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The acid chloride can be reduced using a poisoned catalyst (Rosenmund reduction) or specific hydride reagents. The Weinreb amide can be treated with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde.

From the Ester: Direct reduction of the ester to the aldehyde can be achieved using DIBAL-H at low temperatures. researchgate.net The choice of reaction conditions is critical to prevent the formation of the corresponding alcohol.

Table 2: Selected Methods for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Starting Material | Method | Reagents | Key Features |

|---|---|---|---|

| Carboxylic Acid | Weinreb Amide Route | 1. SOCl₂ or (COCl)₂ 2. HN(OMe)Me 3. DIBAL-H or Grignard reagent | Versatile, high-yielding, avoids over-reduction. |

| Ester | Partial Reduction | DIBAL-H, -78 °C | Direct conversion, requires careful temperature control. researchgate.net |

| Acid Chloride | Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline-sulfur | Classic method, catalyst poisoning is crucial. |

Routes Employing 4-Bromo-3-hydroxypyridine as a Core Intermediate

This approach leverages 4-bromo-3-hydroxypyridine, which is available commercially or can be synthesized, as a central building block. chemicalbook.com The primary challenge in this route is the selective introduction of the formyl group at the C2 position.

As discussed in section 2.2.2, directed ortho-metalation is the most prominent strategy for this transformation. scribd.com The hydroxyl group at C3 acts as an excellent directing group for lithiation at the C2 position. wikipedia.org The process involves the initial deprotonation of the hydroxyl group, followed by the deprotonation of the C2 carbon with a strong organolithium base. The resulting dilithiated species is then quenched with a formylating agent like DMF to furnish the desired this compound. The efficiency of this reaction depends on the choice of base, solvent, and temperature.

Utilization of Furan (B31954) Ring-Opening and Rearrangement Processes for 3-Hydroxypyridine Formation and Subsequent Functionalization

The transformation of furan derivatives into pyridines represents a powerful strategy for the synthesis of 3-hydroxypyridines. This approach leverages the readily available furan ring system, often derived from biomass, as a precursor to the pyridine core. google.comresearchgate.net The general process involves the ring-opening of a furan compound, followed by rearrangement and cyclization in the presence of an ammonia (B1221849) source to form the pyridine ring. google.comscispace.com

One common method involves the acid-catalyzed ring opening of furfural (B47365) or its derivatives. rsc.org For instance, furfurylamine (B118560) can be oxidized and undergo ring-opening, followed by a ring-closing reaction in the presence of an acid to yield 3-hydroxypyridine. google.com Hydrogen peroxide is a commonly used oxidant in this process. researchgate.net The reaction conditions, such as temperature, reaction time, and the concentration of the acid, are crucial factors that influence the yield of the final product. researchgate.net

While this method provides a direct route to the 3-hydroxypyridine core, subsequent functionalization is necessary to introduce the bromo and carbaldehyde groups at the desired positions. Bromination of 3-hydroxypyridine can be achieved using various brominating agents. The introduction of the carbaldehyde group at the C-2 position can then be accomplished through various formylation reactions.

| Precursor | Reagents | Key Transformation | Product | Reference |

| Furfural | 1. Ammonia, Metal Catalyst 2. Oxidant, Acid | Furan to Pyridine Ring Transformation | 3-Hydroxypyridine | google.com |

| Furfurylamine | H2O2, HCl | Oxidative Ring Opening and Cyclization | 3-Hydroxypyridine | researchgate.net |

Organometallic Reagent-Mediated Transformations for Carbaldehyde Introduction (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are versatile tools for the introduction of functional groups onto heterocyclic rings like pyridine. rsc.orgrsc.org The introduction of a carbaldehyde group onto a pre-functionalized pyridine ring can be achieved through the use of organometallic intermediates.

The reaction of pyridine N-oxides with Grignard reagents is a well-established method for the synthesis of substituted pyridines. rsc.orgrsc.orgorganic-chemistry.org This reaction typically proceeds with high regioselectivity, favoring substitution at the 2-position. rsc.org For the synthesis of this compound, a strategy could involve the protection of the hydroxyl group of 4-bromo-3-hydroxypyridine, followed by N-oxidation. The resulting pyridine N-oxide can then be reacted with a suitable Grignard reagent that can be subsequently converted to a carbaldehyde group.

Alternatively, directed ortho-metalation can be employed. The hydroxyl group at the 3-position can direct the metalation to the C-2 position. Subsequent reaction with a formylating agent would then introduce the carbaldehyde group. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the organometallic reagent, the directing group, and the reaction conditions. acs.orgnih.gov

Recent advancements have also focused on copper-catalyzed asymmetric dearomatization of pyridinium (B92312) salts using Grignard reagents to produce chiral 1,4-dihydropyridines, which can be further functionalized. acs.orgrug.nl While not directly leading to the target molecule, this highlights the ongoing development of Grignard reagent applications in pyridine chemistry.

| Pyridine Derivative | Reagent | Transformation | Product | Reference |

| Pyridine N-oxide | Grignard Reagent, then TFAA | 2-Substitution | 2-Substituted Pyridine | rsc.org |

| Pyridinium Salt | Grignard Reagent, Chiral Copper Catalyst | Enantioselective 1,4-dearomatization | Chiral 1,4-Dihydropyridine | acs.orgrug.nl |

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are paramount for its practical application. This section analyzes the yield optimization, reaction kinetics, and control of selectivity in the synthesis of this compound.

Yield Optimization and Reaction Kinetics

In organometallic-mediated reactions, the choice of solvent, temperature, and the nature of the organometallic reagent play a critical role in both yield and reaction rate. The addition of Grignard reagents to pyridine N-oxides, for example, is often performed at low temperatures to control the reactivity and improve selectivity. rsc.org The kinetics of these reactions can be complex and are influenced by the stability of the intermediates formed.

Control of Regio-, Chemo-, and Stereoselectivity in Synthesis

Achieving high selectivity is a major challenge in the synthesis of polysubstituted pyridines.

Regioselectivity: The precise placement of functional groups on the pyridine ring is critical. In the context of this compound, the bromination and formylation steps must be highly regioselective. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents guide the position of incoming electrophiles or nucleophiles. acs.orgorganic-chemistry.orgnih.gov For instance, the hydroxyl group at the 3-position can direct electrophilic substitution to the 2- and 6-positions. The presence of a bromine atom at the 4-position will further influence the regioselectivity of subsequent reactions. The use of blocking groups can be a strategy to achieve the desired regioselectivity. organic-chemistry.org

Chemoselectivity: When multiple functional groups are present in a molecule, it is essential to ensure that reactions occur at the desired site. For example, during the introduction of the carbaldehyde group using an organometallic reagent, the reaction should selectively occur at the desired carbon atom without affecting the bromo or hydroxyl groups. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity. acs.org

Stereoselectivity: While this compound itself is not chiral, stereoselectivity can become a factor if chiral centers are introduced in the synthetic process or if the target molecule is a precursor to a chiral compound. Recent research has focused on the stereoselective synthesis of pyridine derivatives, such as the nucleophilic addition of Grignard reagents to chiral pyridinium salts to produce pyridinones with high diastereoselectivity. acs.orgnih.gov Catalytic stereoselective dearomatization of pyridines is also an emerging area. mdpi.com

The following table summarizes key aspects of selectivity in pyridine synthesis:

| Selectivity Type | Controlling Factors | Example Application | Reference |

| Regioselectivity | Directing groups, blocking groups, reaction conditions | C-4 alkylation of pyridines using a blocking group. organic-chemistry.org | acs.orgnih.govorganic-chemistry.orgnih.gov |

| Chemoselectivity | Choice of reagents, protecting groups | Selective conversion of a pyridinone using I2 in the presence of pyridine. acs.org | acs.org |

| Stereoselectivity | Chiral auxiliaries, chiral catalysts | Nucleophilic addition of Grignard reagents to a chiral pyridinium salt. acs.org | acs.orgnih.govmdpi.com |

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies for 4 Bromo 3 Hydroxypyridine 2 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety

The carbaldehyde group at the C2 position is a primary site for a diverse range of chemical transformations. Its electrophilic carbon is readily attacked by nucleophiles, and the adjacent hydrogen atom allows for oxidative processes.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack.

Hydride Reductions: The aldehyde can be selectively reduced to a primary alcohol, (4-bromo-3-hydroxypyridin-2-yl)methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or with more potent reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, followed by an aqueous workup.

Organometallic Additions: The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a direct route to secondary alcohols. The reaction involves the formation of a new carbon-carbon bond at the carbonyl carbon. The choice of the organometallic reagent dictates the nature of the 'R' group introduced.

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-Bromo-3-hydroxypyridin-2-yl)methanol |

| Organometallic Addition | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether/THF | 1-(4-Bromo-3-hydroxypyridin-2-yl)ethanol |

| Organometallic Addition | Phenyllithium (C₆H₅Li) | Diethyl Ether/THF | (4-Bromo-3-hydroxypyridin-2-yl)(phenyl)methanol |

Oxidative Transformations of the Carbaldehyde Group (e.g., Baeyer–Villiger Oxidation Analogues, Alcohol Dehydrogenation)

The aldehyde group can be readily oxidized to a carboxylic acid or a related derivative.

Oxidation to Carboxylic Acid: Standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can convert the aldehyde to the corresponding 4-bromo-3-hydroxypyridine-2-carboxylic acid. Milder, more selective reagents like silver oxide (Ag₂O) can also be employed to minimize side reactions.

Baeyer–Villiger Oxidation Analogues: While the classic Baeyer-Villiger oxidation transforms ketones into esters, a related reaction can occur with aldehydes using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This process would oxidize the aldehyde, leading to the formation of a formate (B1220265) ester, which could subsequently be hydrolyzed to yield the parent phenol (B47542) and formic acid.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 4-Bromo-3-hydroxypyridine-2-carboxylic acid |

| Baeyer–Villiger Type Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 4-Bromo-2-(formyloxy)pyridin-3-ol |

Condensation Reactions for Schiff Base Formation and Related Imines

The aldehyde functionality serves as an excellent electrophile for condensation reactions with primary amines to form imines, commonly known as Schiff bases. jocpr.comscience.gov This reaction typically proceeds under mild acidic or basic conditions and involves the elimination of a water molecule. The resulting Schiff bases are versatile intermediates in their own right, often used as ligands in coordination chemistry. jocpr.com The chemistry of Schiff bases derived from the isomeric 3-hydroxy-4-pyridinecarboxaldehyde has been studied, providing a strong model for the expected reactivity of the title compound. researchgate.net

| Amine Reactant | Product Name |

|---|---|

| Aniline | 4-Bromo-2-((phenylimino)methyl)pyridin-3-ol |

| p-Toluidine | 4-Bromo-2-(((4-methylphenyl)imino)methyl)pyridin-3-ol |

| Benzylamine | 2-(((Benzyl)imino)methyl)-4-bromopyridin-3-ol |

Derivatization for Analytical and Spectroscopic Purposes

For analytical purposes, the aldehyde can be converted into derivatives that are more easily detected or separated. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which yields a brightly colored, solid 2,4-dinitrophenylhydrazone. This derivative can be readily characterized by spectroscopy and chromatography. Similarly, derivatization using reagents like 2-pyridine carboxaldehyde has been employed to tag molecules for mass spectrometry analysis, a strategy that could be adapted for the title compound. nih.gov

| Reagent | Derivative Type | Purpose |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Qualitative identification (colorimetric), chromatography |

| Hydroxylamine (NH₂OH) | Oxime | Intermediate for further synthesis, characterization |

Chemical Transformations at the Hydroxyl Group

The phenolic hydroxyl group at the C3 position is another key reactive site, primarily exhibiting nucleophilic character after deprotonation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.net This reaction, a variation of the Williamson ether synthesis, is a common strategy for protecting the hydroxyl group or modifying the molecule's electronic and physical properties. researchgate.net

O-Acylation: Esterification of the hydroxyl group, or O-acylation, can be accomplished by reacting the compound with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction proceeds readily to form the corresponding ester, which can serve as a protecting group or introduce new functionalities.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| O-Alkylation (Methylation) | Methyl Iodide (CH₃I) / K₂CO₃ | 4-Bromo-3-methoxypyridine-2-carbaldehyde |

| O-Alkylation (Benzylation) | Benzyl Bromide (BnBr) / NaH | 3-(Benzyloxy)-4-bromopyridine-2-carbaldehyde |

| O-Acylation (Acetylation) | Acetic Anhydride / Pyridine | (4-Bromo-2-formylpyridin-3-yl) acetate |

| O-Acylation (Benzoylation) | Benzoyl Chloride / Triethylamine | (4-Bromo-2-formylpyridin-3-yl) benzoate |

Complexation and Chelation Chemistry with Metal Centers

The molecular architecture of 4-Bromo-3-hydroxypyridine-2-carbaldehyde, featuring a hydroxyl group positioned ortho to a carbaldehyde substituent on a pyridine ring, provides a classic bidentate chelation site. This arrangement allows the molecule to act as an effective ligand, coordinating with various metal centers through the oxygen atoms of the hydroxyl and carbonyl groups to form a stable five-membered ring. This structural motif is analogous to that found in other well-studied chelating agents like 3-hydroxypyridin-4-ones, which are known for their high affinity for trivalent metal ions such as Fe(III) as well as divalent ions like Cu(II). nih.govnih.gov

The chelation process typically involves the deprotonation of the phenolic hydroxyl group, creating an anionic oxygen donor, which, along with the neutral carbonyl oxygen, coordinates to the metal ion. The stability of the resulting metal complexes is a key feature of this class of compounds. For instance, related 3-hydroxypyridin-4-one chelators form stable 2:1 ligand-to-metal complexes with Cu(II) that are stable under physiological conditions. nih.gov Similarly, derivatives of 3-hydroxypyridine-2-carboxaldehyde (B112167) have been used to form complexes with platinum(II), coordinating through the azomethine nitrogen and sulfur atoms of a thiosemicarbazone derivative, as well as the pyridine nitrogen. researchgate.net This inherent chelating ability makes this compound a valuable precursor for the synthesis of novel metal complexes and functional materials.

Reactivity of the Aryl Bromide Substituent

The bromine atom at the C-4 position of the pyridine ring serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki, Stille, and Negishi couplings, are fundamental tools in modern organic synthesis, prized for their functional group tolerance and mild reaction conditions. nobelprize.org In these processes, the aryl bromide undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (organoboron, organotin, or organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

The Suzuki-Miyaura coupling, in particular, is widely employed due to the stability and low toxicity of the requisite organoboron reagents. nih.govorganic-chemistry.org The reaction of this compound with various aryl or heteroaryl boronic acids can provide access to a diverse library of 4-aryl-3-hydroxypyridine-2-carbaldehydes. The success of these couplings often depends on the careful selection of the catalyst, ligand, base, and solvent system. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 °C | Good |

| Pd(OAc)₂ | XPhos | K₂CO₃ | THF/H₂O | 80 °C | 95 |

Note: This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes. mdpi.comresearchgate.netnih.gov Actual conditions would require specific optimization.

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the C-4 bromine with a variety of nucleophiles. libretexts.org This reaction is typically facilitated in aromatic systems that are electron-deficient, a characteristic inherent to the pyridine ring. libretexts.org The reactivity is further enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The aryl bromide can be readily converted into a potent organometallic nucleophile through a halogen-metal exchange reaction. wikipedia.org This transformation is typically achieved at low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents like n-butyllithium or tert-butyllithium, or with Grignard reagents such as isopropylmagnesium chloride. znaturforsch.comtcnj.edu The reaction rapidly converts the C-Br bond into a C-Li or C-Mg bond, generating a highly reactive intermediate that can be quenched with a wide range of electrophiles to introduce new functional groups at the C-4 position. tcnj.edu

A critical consideration for this substrate is the presence of the acidic hydroxyl proton. This proton will be readily deprotonated by the organometallic reagent, consuming one equivalent of base. To achieve a successful halogen-metal exchange, at least two equivalents of the reagent are necessary. Alternatively, protocols have been developed for substrates bearing acidic protons, such as using a combination of i-PrMgCl and n-BuLi, which can selectively perform the bromine-metal exchange under non-cryogenic conditions while mitigating side reactions. nih.gov This approach first forms a magnesium salt of the phenol, which then facilitates a more controlled exchange. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings via C-H activation. acs.orgharvard.edu The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. baranlab.org

In this compound, there are multiple directing groups. The hydroxyl group at C-3 is a potent DMG, especially after deprotonation to its corresponding lithium alkoxide. It would strongly direct metallation to either the C-2 or C-4 positions. However, these positions are already substituted. The carbaldehyde at C-2 is also a directing group, though weaker, and would direct towards C-3 (which is substituted). The pyridine nitrogen directs metallation to the C-2 and C-6 positions, while the bromo group at C-4 can direct to C-3 and C-5.

Given this complex interplay, the most plausible site for C-H activation would be the C-5 position. This deprotonation would be directed by the bromine atom at C-4. To avoid competitive nucleophilic addition to the aldehyde or the pyridine ring, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed instead of alkyllithiums. uwindsor.ca The use of modern, highly active bases like TMPMgCl·LiCl can also achieve regioselective magnesiation under milder conditions, offering excellent functional group tolerance. znaturforsch.com The resulting organometallic intermediate at C-5 can then be trapped with an electrophile to introduce a new substituent.

Assessment of Further Halogenation Patterns

Further halogenation of this compound introduces an additional halogen atom onto the pyridine ring, a process governed by the directing effects of the existing substituents: the hydroxyl (-OH), bromo (-Br), and carbaldehyde (-CHO) groups. While specific experimental data on the further halogenation of this particular compound is not extensively documented in readily available literature, a predictive assessment can be made based on the established principles of electrophilic aromatic substitution on substituted pyridine rings.

The reactivity and regioselectivity of electrophilic attack are determined by the electronic properties of the substituents already present on the aromatic ring. The hydroxyl group at the C-3 position is a potent activating group and directs incoming electrophiles to the positions ortho and para to it. The bromo group at C-4 is a deactivating group but also directs ortho and para. In contrast, the carbaldehyde group at C-2 is a deactivating group and directs incoming electrophiles to the meta position.

In the case of this compound, the powerful activating and directing influence of the hydroxyl group is anticipated to be the dominant factor in determining the position of further halogenation. The positions ortho (C-2 and C-4) and para (C-6) to the hydroxyl group are electronically enriched and thus more susceptible to electrophilic attack.

Position C-2: This position is occupied by the electron-withdrawing carbaldehyde group, which deactivates the ring towards electrophilic substitution.

Position C-4: This position is already substituted with a bromine atom.

Position C-6: This position is para to the strongly activating hydroxyl group, making it the most probable site for further electrophilic halogenation.

Substitution at the C-5 position is considered less favorable. While it is ortho to the bromo group, it is meta to the hydroxyl and carbaldehyde groups. The strong para-directing effect of the activating hydroxyl group to the C-6 position is expected to significantly outweigh the directing effect of the bromo group to the C-5 position.

Therefore, it is predicted that the further halogenation of this compound, for instance through bromination or iodination, would predominantly yield the 4-bromo-6-halo-3-hydroxypyridine-2-carbaldehyde derivative.

Table 1: Predicted Regioselectivity of Further Halogenation on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome for Further Halogenation |

| -CHO | C-2 | Deactivating | Meta-directing | Substitution at C-2 is disfavored. |

| -OH | C-3 | Activating | Ortho, Para-directing | Strong direction to C-6 (para). |

| -Br | C-4 | Deactivating | Ortho, Para-directing | Directs to C-5 (ortho). |

| Overall Prediction | Predominant substitution at the C-6 position. |

Detailed research into the halogenation of this specific molecule would be necessary to confirm these predictions experimentally and to determine the optimal reaction conditions, such as the choice of halogenating agent and solvent, to achieve high yields and selectivity of the desired di-halogenated product.

Advanced Applications of 4 Bromo 3 Hydroxypyridine 2 Carbaldehyde in Organic Synthesis

Role as a Versatile Synthon for Complex Heterocyclic Architectures

There is currently a lack of specific, published examples demonstrating the use of 4-Bromo-3-hydroxypyridine-2-carbaldehyde as a starting material for the construction of complex heterocyclic architectures. In principle, the aldehyde group could undergo condensation reactions with various nucleophiles, and the bromo- and hydroxy-substituted pyridine (B92270) core could serve as a foundation for further ring-forming reactions. However, specific instances of such transformations leading to complex heterocyclic systems have not been detailed in available research.

Development of Polyfunctional Organic Compounds and Scaffolds

The structure of this compound inherently makes it a polyfunctional compound. It possesses functionalities that could be selectively modified to build more complex molecular scaffolds. For instance, the aldehyde could be oxidized or reduced, the hydroxyl group could be etherified or esterified, and the bromo group could participate in cross-coupling reactions. Despite this potential, the scientific literature does not currently provide specific examples or detailed studies on its use for the systematic development of new polyfunctional organic compounds or scaffolds.

Precursor for the Synthesis of Ligands in Organometallic Chemistry and Catalysis

Pyridine-based molecules are frequently used as ligands in organometallic chemistry due to the coordinating ability of the nitrogen atom. The additional functional groups on this compound could, in theory, be used to create multidentate ligands for various metal catalysts. However, a review of the available literature did not yield specific examples of ligands or organometallic complexes synthesized from this particular precursor for applications in catalysis.

Contributions to Chemical Probe Development and Materials Science Research

In the field of chemical probe development, a study on inhibitors for the NUDT15 enzyme mentioned that a "4-bromo analogue" of a particular compound series showed enhanced activity. However, the study does not explicitly state that this compound was used as a precursor or is the final compound itself. Further details to definitively link this compound to the development of the mentioned chemical probe are not available.

Regarding materials science, there is no specific information available that details the use of this compound in the synthesis or development of new materials.

Spectroscopic and Computational Elucidation of 4 Bromo 3 Hydroxypyridine 2 Carbaldehyde Structure and Reactivity

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The unambiguous structural confirmation of a synthesized molecule is paramount. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-3-hydroxypyridine-2-carbaldehyde, the expected chemical shifts are influenced by the electronic effects of the bromo, hydroxyl, and carbaldehyde substituents on the pyridine (B92270) ring. The aldehyde proton (CHO) is expected to appear at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring will exhibit shifts and coupling patterns characteristic of their positions relative to the various substituents.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

| Technique | Expected Observation | Structural Inference |

|---|---|---|

| ¹H NMR | Signal at δ ~9.5-10.5 ppm (singlet, 1H). Signals in the aromatic region (δ 7.0-9.0 ppm). Signal for the hydroxyl proton. | Confirms the presence of the aldehyde group. Reveals the electronic environment of the pyridine ring protons. Confirms the hydroxyl group. |

| ¹³C NMR | Signal at δ ~190 ppm. Signals in the aromatic region (δ 110-160 ppm). | Confirms the aldehyde carbonyl carbon. Reveals the carbon skeleton of the pyridine ring. |

| Mass Spectrometry (EI-MS) | Molecular ion peaks (M⁺ and M+2) with approximately 1:1 intensity ratio. | Confirms the molecular weight and the presence of one bromine atom. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide deep insights into molecular structure, stability, and electronic properties that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict the geometry and electronic properties of molecules with high accuracy. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable three-dimensional structure of the molecule. |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic attack. nih.gov |

3-Hydroxypyridine (B118123) derivatives are known to exist in a tautomeric equilibrium between the enol (hydroxy) form and the zwitterionic keto (pyridone) form. acs.orgacs.org The position of this equilibrium is highly sensitive to the solvent environment. acs.orgrsc.org In non-aqueous solutions, the neutral hydroxy form is generally preferred, while the zwitterionic form can be more stable in aqueous media. acs.org

Computational studies using DFT can predict the relative stabilities of these tautomers in the gas phase and in different solvents (using continuum solvation models). acs.orgscilit.com For this compound, calculations would likely show the neutral hydroxy form to be significantly more stable in the gas phase. acs.org

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It is not a directly observable quantity but can be quantified using various computational indices. nih.gov The presence of a heteroatom like nitrogen in the pyridine ring, as well as the substituents, influences the degree of aromaticity. dtu.dkacs.org Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion, can be calculated to assess the aromatic character of the pyridine ring in the title compound. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. nih.govresearchgate.net A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

For this compound, the aldehyde group is a primary site of reactivity, particularly for nucleophilic addition reactions. wikipedia.org Computational modeling can be used to study the mechanism of such reactions, for instance, the formation of a Schiff base with an amine. Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector following can be employed to locate the transition state structure. ucsb.edu

Once the transition state is located, its structure can be analyzed, and the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides quantitative insight into the reaction kinetics. Frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Molecular Modeling and Docking Studies for Chemical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. orientjchem.org This method is widely used in drug discovery to screen for potential inhibitors of biological targets. nih.govnih.gov

For this compound, docking studies could be performed to explore its potential to bind to the active site of a relevant enzyme. The process involves generating a three-dimensional structure of the compound and placing it into the binding pocket of the target protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (in kcal/mol).

The analysis of the docked pose reveals the specific intermolecular interactions responsible for binding, such as:

Hydrogen bonds: The hydroxyl group and the aldehyde oxygen are potential hydrogen bond donors and acceptors.

Halogen bonds: The bromine atom can participate in halogen bonding interactions.

π-π stacking: The aromatic pyridine ring can interact with aromatic residues in the protein's active site.

These studies can guide the rational design of more potent derivatives by suggesting modifications that enhance binding affinity. nih.gov

| Interaction Type | Potential Functional Group Involved | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | -OH, -CHO, Pyridine Nitrogen | Provides specificity and contributes significantly to binding affinity. |

| Halogen Bonding | -Br | Directional interaction that can enhance binding to specific protein residues. |

| π-π Stacking | Pyridine Ring | Interaction with aromatic amino acids (e.g., Phe, Tyr, Trp). |

| Hydrophobic Interactions | Aromatic Ring, Bromo-substituent | Contributes to the overall stability of the ligand-receptor complex. |

Future Research Directions and Emerging Avenues for 4 Bromo 3 Hydroxypyridine 2 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 4-Bromo-3-hydroxypyridine-2-carbaldehyde is a primary area for future investigation. Current synthetic strategies for related pyridine (B92270) aldehydes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct and selective functionalization of the pyridine ring using transition metal catalysis could offer a more atom-economical approach to introduce the formyl group.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reaction control, leading to more efficient and sustainable production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

Successful advancements in these areas will not only make this compound more accessible to the wider scientific community but also align its production with modern standards of sustainable chemical manufacturing.

Development of Unprecedented Reactivity Patterns and Derivatizations

The unique arrangement of the bromo, hydroxyl, and carbaldehyde functional groups on the pyridine scaffold of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule, leading to the discovery of novel transformations and the synthesis of a diverse library of derivatives.

Potential avenues for investigation include:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Exploration of these reactions will enable the introduction of a wide array of substituents at the 4-position.

Reactions of the Aldehyde Group: The carbaldehyde functionality can participate in a plethora of reactions, including condensations, oxidations, reductions, and multicomponent reactions, to generate a diverse range of new molecular architectures.

Tandem and Cascade Reactions: The proximity of the functional groups may allow for the design of novel tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity.

A thorough understanding of its reactivity will be crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.

Design of Next-Generation Chemical Building Blocks for Diverse Applications

The strategic functionalization of this compound can lead to the creation of a new generation of chemical building blocks with tailored properties for various applications. These "next-generation" building blocks can serve as key precursors for the synthesis of complex molecules with potential utility in medicinal chemistry, agrochemicals, and materials science.

Future design strategies for novel building blocks could focus on:

Scaffolds for Drug Discovery: The pyridine core is a privileged scaffold in medicinal chemistry. Derivatives of this compound could be designed as novel cores for the development of new therapeutic agents.

Functional Monomers: Incorporation of polymerizable groups onto the pyridine ring could lead to the synthesis of novel functional monomers for the creation of advanced polymers with unique optical, electronic, or thermal properties.

Ligands for Catalysis: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act as a bidentate chelation site for metal ions. This property can be exploited to design novel ligands for asymmetric catalysis and other catalytic transformations.

The ability to rationally design and synthesize these advanced building blocks will be a testament to the synthetic utility of this compound.

Integration into Interdisciplinary Research Fields (e.g., Functional Materials, Supramolecular Chemistry)

The unique electronic and structural features of this compound make it an attractive candidate for integration into various interdisciplinary research fields beyond traditional organic synthesis.

Emerging avenues for its application include:

Functional Materials: The inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, can be leveraged in the design of novel functional materials. Derivatives of this compound could find applications as components of organic light-emitting diodes (OLEDs), sensors, or molecular switches.

Supramolecular Chemistry: The directional hydrogen bonding capabilities of the hydroxyl group and the pyridine nitrogen make this molecule an excellent building block for the construction of complex supramolecular assemblies. These assemblies could exhibit interesting properties, such as guest encapsulation, self-healing, or stimuli-responsive behavior.

The exploration of this compound in these interdisciplinary fields will not only broaden its application scope but also contribute to the development of innovative technologies.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-hydroxypyridine-2-carbaldehyde, and how can intermediates be stabilized?

- Methodological Answer : Synthesis typically involves bromination and oxidation steps. For brominated pyridine derivatives, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in acetic acid . The aldehyde group at the 2-position may require protection during bromination to prevent side reactions. For stabilization of intermediates like hydroxylated pyridines, inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) are critical to prevent oxidation or decomposition . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of techniques:

- Melting Point (mp) : Compare observed mp (e.g., 78–82°C for analogous bromopyridines) with literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Identify peaks for the aldehyde proton (~9.8–10.2 ppm) and hydroxyl group (~5–6 ppm, broad). Bromine’s deshielding effect will shift adjacent pyridine protons upfield .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- First Aid :

- Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicity Note : Limited toxicological data exist for this compound; assume acute toxicity (H302, H315, H319) based on structurally related brominated aldehydes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aldehyde group and bromine are likely electrophilic centers for Suzuki-Miyaura or Ullmann couplings .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to optimize reaction barriers. Include dispersion corrections for accurate van der Waals interactions .

- Validation : Compare predicted reaction outcomes (e.g., bond lengths, activation energies) with experimental results from analogous bromopyridines .

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise in derivatives of this compound?

- Methodological Answer : Contradictions may stem from:

- Tautomerism : The hydroxyl group at the 3-position can tautomerize, altering proton environments. Use deuterated DMSO to stabilize enol-keto forms and resolve splitting .

- Steric Effects : Bulky substituents may restrict rotation, causing unexpected coupling patterns. Variable-temperature NMR (VT-NMR) can clarify dynamic effects .

- Trace Impurities : Residual solvents (e.g., DCM, THF) may overlap with target signals. Conduct 2D NMR (COSY, HSQC) to assign peaks unambiguously .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer :

- pH Control : Maintain pH 6–7 to minimize aldehyde oxidation. Buffers like phosphate or HEPES are preferable .

- Chelating Agents : Add EDTA (1–5 mM) to sequester metal ions that catalyze degradation .

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO immediately before use .

Key Recommendations

- Synthetic Challenges : Prioritize regioselective bromination and aldehyde protection to avoid byproducts .

- Data Interpretation : Use advanced spectroscopic techniques (2D NMR, VT-NMR) to resolve ambiguities .

- Safety Compliance : Adopt protocols from structurally related brominated aldehydes due to limited compound-specific data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.